molecular formula C6H5N3O B1467827 6-Methoxypyrimidine-4-carbonitrile CAS No. 1450930-95-6

6-Methoxypyrimidine-4-carbonitrile

Cat. No. B1467827
CAS RN: 1450930-95-6
M. Wt: 135.12 g/mol
InChI Key: OOUKVQBOJCUSAQ-UHFFFAOYSA-N
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Description

6-Methoxypyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H5N3O . It has a molecular weight of 135.13 and is typically in the form of a powder . The compound is also known by its IUPAC name, 6-methoxy-4-pyrimidinecarbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5N3O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,1H3 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, three nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature and shipping temperature are normal .

Scientific Research Applications

6-Methoxypyrimidine-4-carbonitrile has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the study of enzyme kinetics, and the study of the structure-activity relationships of drugs. Additionally, this compound has been used as a starting material for the synthesis of other heterocyclic compounds, such as 4-hydroxy-6-methoxypyrimidine and 4-aminopyrimidine.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Methoxypyrimidine-4-carbonitrile in laboratory experiments include its low cost, availability, and stability. Additionally, this compound is relatively non-toxic and can be synthesized in a simple two-step reaction process. However, there are some limitations to using this compound in laboratory experiments, including its limited solubility in aqueous solutions and its low reactivity with nucleophiles.

Future Directions

Future research on 6-Methoxypyrimidine-4-carbonitrile should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted on the potential applications of this compound in the synthesis of pharmaceuticals and other organic compounds, as well as its potential use as a drug-receptor interaction target. Finally, further research should be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

6-Methoxypyrimidine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleic acid-binding proteins, influencing the stability and function of nucleic acids. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcriptional regulators, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of nucleotides. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and ensure its proper localization within cells. The distribution of this compound can affect its accumulation and activity in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby optimizing its biochemical activity .

properties

IUPAC Name

6-methoxypyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUKVQBOJCUSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1450930-95-6
Record name 6-methoxypyrimidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-6-methoxypyrimidine (10.6 g) in acetonitrile (150 mL) was added 1,4-diazabicyclo[2.2.2]octane (8.18 g), and the mixture was stirred at room temperature for 10 min. Tetraethylammonium cyanide (11.5 g) was added to the obtained reaction mixture, and the mixture was stirred at room temperature for 3 hr. Water was added to the reaction mixture at room temperature, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (6.00 g) as a pale-yellow oil.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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